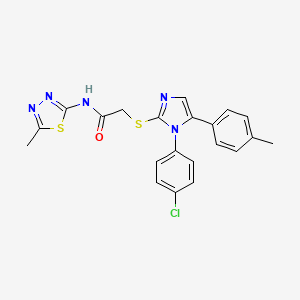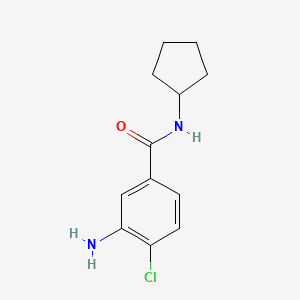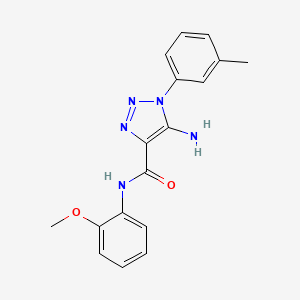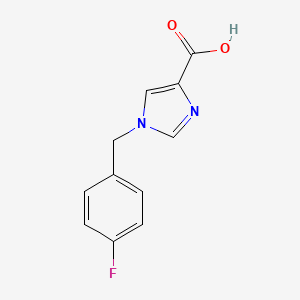
2-(3,4-Difluorophenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenoxy)propanoic acid is a chemical compound with the CAS Number: 923113-40-0 . It has a molecular weight of 202.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .作用机制
2-(3,4-Difluorophenoxy)propanoic acid inhibits plant growth by interfering with the biosynthesis of plant hormones, specifically auxins. This compound inhibits the activity of an enzyme called indole-3-acetic acid (IAA) amidohydrolase, which is involved in the breakdown of auxins. This results in an accumulation of auxins, which leads to stunted plant growth. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In plants, this compound inhibits the biosynthesis of auxins, which leads to stunted growth. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
2-(3,4-Difluorophenoxy)propanoic acid has several advantages for lab experiments, including its ability to inhibit plant growth and induce apoptosis in cancer cells. However, this compound also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
Future research on 2-(3,4-Difluorophenoxy)propanoic acid could focus on its potential use as a herbicide, as well as its potential use in the treatment of cancer and other diseases. Further research is needed to determine the safety and efficacy of this compound, as well as its potential side effects. Additionally, research could focus on developing new derivatives of this compound with improved properties and potential applications.
合成方法
2-(3,4-Difluorophenoxy)propanoic acid is synthesized through a multi-step process starting with the reaction of 3,4-difluorophenol with chloroacetic acid in the presence of sodium hydroxide. The resulting product is then reacted with thionyl chloride to form 2-(3,4-difluorophenoxy)acetyl chloride. This intermediate is then reacted with propanoic acid in the presence of a catalyst to form this compound.
科学研究应用
2-(3,4-Difluorophenoxy)propanoic acid has been extensively studied for its potential use as a herbicide due to its ability to inhibit plant growth. It has also been studied for its potential use in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer cells, by inducing apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
安全和危害
属性
IUPAC Name |
2-(3,4-difluorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIRTRFXVVCJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)



![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2660093.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)